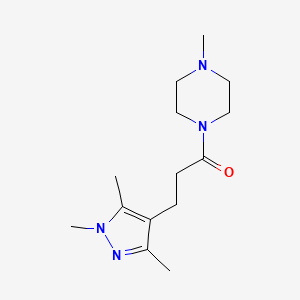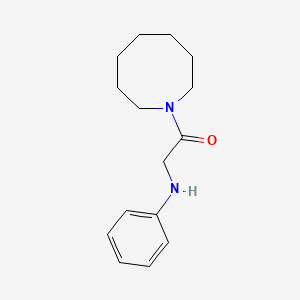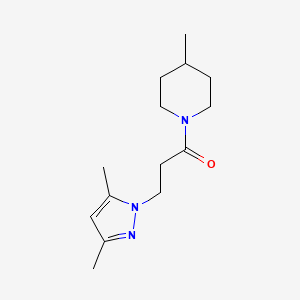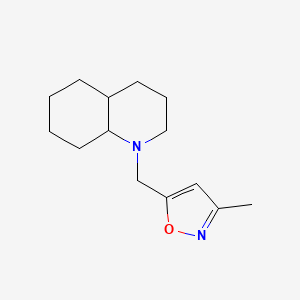
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, also known as DMPPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mecanismo De Acción
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one acts as a positive allosteric modulator of α7 nAChRs by binding to a specific site on the receptor and enhancing its activity. This leads to increased calcium influx into the cell and activation of downstream signaling pathways. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance the activity of α7 nAChRs in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been shown to enhance cognitive function in animal models, including improving spatial memory and attention. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one in lab experiments is its specificity for α7 nAChRs, which allows for targeted studies of this receptor subtype. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has a relatively short half-life and can be difficult to work with due to its low solubility in aqueous solutions. Additionally, more research is needed to fully understand the potential side effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to optimize its use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one. One area of interest is the development of more potent and selective positive allosteric modulators of α7 nAChRs for use as potential therapeutics for neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one and to explore its potential use in other areas of research, such as cancer biology and immunology.
Métodos De Síntesis
The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one involves the reaction of 3,5-dimethylpyrazole with 4-methylpiperazine in the presence of propionyl chloride. This reaction leads to the formation of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one, which can be purified using column chromatography. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been studied extensively for its potential use as a tool compound in neuroscience research. It has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. 3-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one has been used to study the role of α7 nAChRs in these processes and to explore potential therapeutic targets for neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)17(14-11)5-4-13(18)16-8-6-15(3)7-9-16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTXLJGOYMLLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-Dimethylphenyl)methyl]piperidin-3-ol](/img/structure/B7506682.png)

![3-[1-(4-Fluorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7506694.png)




![2-(2,3-Dihydroindol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506740.png)

![2-[(4-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506755.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
![2-[(E)-3-phenylprop-2-enyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7506786.png)

![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)